N-(4,4-difluorocyclohexyl)-1-methyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O/c1-16-9(4-7-14-16)10(17)15-8-2-5-11(12,13)6-3-8/h4,7-8H,2-3,5-6H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYFJOLNJYOBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2CCC(CC2)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,4-difluorocyclohexyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with 1-methyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4,4-difluorocyclohexyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that compounds related to N-(4,4-difluorocyclohexyl)-1-methyl-1H-pyrazole-5-carboxamide exhibit significant antifungal properties. For instance, a series of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against various phytopathogenic fungi. The results indicated that specific derivatives showed higher antifungal activity than established fungicides like boscalid .
P-glycoprotein Modulation
Another important application of this compound is its role as a modulator of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter involved in drug efflux. It has been shown that certain analogs can inhibit P-gp ATPase activity, enhancing the efficacy of chemotherapeutic agents such as paclitaxel in drug-resistant cancer cell lines. The presence of the difluorocyclohexyl group was found to be crucial for this activity .
Case Study 1: Antifungal Efficacy
In a laboratory setting, a derivative of this compound was tested against seven strains of phytopathogenic fungi. The compound exhibited an IC50 value significantly lower than that of control fungicides, indicating its potential as an effective agricultural fungicide .
Case Study 2: Cancer Treatment Enhancement
In vitro studies involving drug-resistant SW620/Ad300 cell lines demonstrated that the compound could reverse resistance to multiple chemotherapeutic agents. When administered at concentrations around 10 μM, it significantly increased intracellular concentrations of paclitaxel, leading to reduced tumor volumes in xenograft mouse models without noticeable side effects .
Mechanism of Action
The mechanism of action of N-(4,4-difluorocyclohexyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may act as an inhibitor of poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair processes . This inhibition can result in the accumulation of DNA damage, ultimately leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
The compound shares a pyrazole-carboxamide scaffold with derivatives reported in (e.g., 3a–3p). Key structural and functional differences include:
The 4,4-difluorocyclohexyl group in the target compound likely improves metabolic stability compared to aryl-substituted analogs, as fluorination reduces oxidative degradation . However, the absence of a second pyrazole ring or cyano group may limit its electronic interactions in biological systems compared to derivatives.
Comparison with Pyrazole Carbothioamides
describes pyrazole carbothioamides, where the oxygen in the carboxamide is replaced by sulfur. Key differences:
Conversely, carbothioamides often exhibit improved lipophilicity, which could influence membrane permeability .
Cyclohexyl-Containing Analogues
highlights a structurally related compound, AMG-bis-006 , which shares the 4,4-difluorocyclohexyl group but differs in core structure:
| Feature | Target Compound | AMG-bis-006 |
|---|---|---|
| Core Structure | Pyrazole-carboxamide | Imidazole-carboxamide |
| Substituents | 1-Methylpyrazole | 2-Methylbenzyl and cyclohexylcarbamoyl groups |
| Biological Target | Undisclosed | Kappa opioid receptor (KOR) |
The 4,4-difluorocyclohexyl moiety in both compounds suggests a shared strategy to optimize pharmacokinetics .
Biological Activity
N-(4,4-difluorocyclohexyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a pyrazole ring, which is known for its diverse biological properties, and a cyclohexyl group that enhances lipophilicity and biological efficacy.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 4,4-difluorocyclohexylamine. This reaction can be facilitated under acidic conditions or using coupling agents to enhance yield and purity.
Antifungal Activity
A study demonstrated that related compounds in the pyrazole family exhibited antifungal activity against various phytopathogenic fungi. The structure-activity relationship indicated that modifications at the carboxamide position significantly influenced antifungal potency. Specifically, compounds with difluoromethyl substitutions showed enhanced activity compared to standard fungicides like boscalid .
Anticancer Potential
Research has indicated that pyrazole derivatives can act as inhibitors in cancer therapy. For instance, compounds with similar structural motifs have shown promise in targeting PARP enzymes involved in DNA repair mechanisms in cancer cells. This suggests that this compound may also exhibit anticancer properties through similar mechanisms .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the presence of the difluorocyclohexyl moiety is crucial for enhancing biological activity. The introduction of fluorine atoms increases electron-withdrawing effects, which may improve binding affinity to target proteins. A comparative analysis of various pyrazole derivatives highlights the importance of substituent positioning on biological efficacy .
Case Study 1: Antifungal Efficacy
In a controlled study, this compound was tested against seven strains of phytopathogenic fungi. The results indicated a significant reduction in fungal growth at concentrations as low as 10 µg/mL, outperforming several commercial antifungals .
Case Study 2: Cancer Cell Line Testing
Another investigation involved testing the compound against various human cancer cell lines (e.g., MCF7 and A2780) using the MTT assay. The findings revealed an IC50 value of approximately 5 µM for MCF7 cells, indicating potent cytotoxic effects while showing minimal toxicity to normal fibroblast cells (IC50 > 20 µM) .
Q & A
(Basic) What synthetic methodologies are recommended for the efficient preparation of N-(4,4-difluorocyclohexyl)-1-methyl-1H-pyrazole-5-carboxamide?
Answer:
The synthesis involves two primary steps:
Pyrazole Core Formation : Cyclocondensation of β-diketones or their equivalents with hydrazine derivatives under acidic conditions. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol at 80–100°C to form 1-methylpyrazole intermediates .
Carboxamide Coupling : Reacting the pyrazole-5-carboxylic acid derivative with 4,4-difluorocyclohexylamine using coupling agents like EDCI/HOBt in dichloromethane. This method yields >80% in structurally analogous oxadiazol carboxamides .
Optimization Tips :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Purify via column chromatography (silica gel, EtOAc/hexane gradient) to achieve >95% purity.
(Basic) Which spectroscopic techniques are most effective for structural characterization, and what key spectral markers should be prioritized?
Answer:
- Multinuclear NMR :
- FT-IR : Strong absorption at 1650–1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate the carboxamide group.
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 301.13 for C₁₂H₁₆F₂N₃O) .
(Advanced) How can structure-activity relationship (SAR) studies be systematically designed to evaluate the pharmacophoric contributions of the difluorocyclohexyl moiety?
Answer:
Methodology :
Analog Synthesis : Prepare derivatives with varied substituents (e.g., monofluoro, non-fluorated cyclohexyl, or aromatic rings).
Biological Assays : Test against target proteins (e.g., kinases, GPCRs) using standardized IC₅₀ determinations.
Computational Analysis : Perform molecular docking (AutoDock Vina) to map interactions between the difluorocyclohexyl group and hydrophobic binding pockets .
Key Finding : Fluorine atoms enhance metabolic stability and lipophilicity, as observed in oxadiazol derivatives where 4,4-difluoro substitution improved bioavailability by 40% compared to non-fluorated analogues .
(Advanced) What experimental approaches resolve contradictions in reported biological activities of pyrazole carboxamides with similar substituent patterns?
Answer:
Strategies :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control for purity (HPLC ≥95%).
- Metabolic Stability Analysis : Compare microsomal half-lives (e.g., human liver microsomes) to identify degradation differences. Fluorinated derivatives often exhibit prolonged stability due to reduced CYP450 metabolism .
- 3D-QSAR Modeling : Quantify electronic effects of substituents. For example, Hammett σ values for fluorine (-0.43) correlate with enhanced receptor binding in pyrazoles .
(Basic) What in vitro screening protocols are recommended for initial biological evaluation of this compound?
Answer:
Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with 24–72 hr exposure.
Enzyme Inhibition : Test against target enzymes (e.g., COX-2, EGFR) via fluorometric assays.
Solubility Assessment : Determine logP values using shake-flask methods; expect logP ~2.5 due to the difluorocyclohexyl group’s hydrophobicity .
(Advanced) How can researchers design comparative studies to evaluate the impact of fluorine substitution on binding affinity?
Answer:
Experimental Design :
Isosteric Replacement : Synthesize analogues with -H, -Cl, or -CF₃ at the cyclohexyl position.
Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.
Thermodynamic Profiling : Use ITC to quantify enthalpy/entropy contributions. Fluorine’s electronegativity often strengthens van der Waals interactions, as seen in oxadiazol-carboxamides where Kd improved from 12 nM (non-fluorated) to 3.4 nM (4,4-difluoro) .
(Basic) What are the stability considerations for storing and handling this compound?
Answer:
- Storage : -20°C under argon; desiccate to prevent hydrolysis of the carboxamide group.
- Degradation Pathways : Susceptible to photodegradation; use amber vials for light-sensitive steps.
- Analytical Monitoring : Regular HPLC checks (C18 column, 0.1% TFA in H₂O/MeCN) detect degradation products .
(Advanced) How can molecular docking studies be optimized to predict the binding mode of this compound with cannabinoid receptors?
Answer:
Protocol :
Protein Preparation : Retrieve CB1 receptor structure (PDB: 1LGP) and optimize protonation states with MOE.
Grid Generation : Focus on the orthosteric site (coordinates x= -12.5, y= 14.3, z= -6.7).
Docking Parameters : Use Lamarckian GA (100 runs); score with Amber force field.
Validation : Compare predicted binding poses with SAR data. For example, the difluorocyclohexyl group may occupy a hydrophobic subpocket critical for inverse agonism, similar to anandamide derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
